molecular formula C13H14N8O B2683469 1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034477-03-5

1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2683469
CAS No.: 2034477-03-5
M. Wt: 298.31
InChI Key: JOLNTVUMQXUOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , key signaling nodes in proliferative pathways. Its research value is prominently featured in the field of hematological malignancies, where it is utilized to investigate the pathogenesis and progression of diseases such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) . The compound exerts its effects by competitively binding to the ATP-binding pocket of these kinases, thereby blocking the phosphorylation and activation of downstream effectors like STAT (Signal Transducer and Activator of Transcription) proteins . This inhibition leads to the disruption of critical cellular processes including proliferation, survival, and differentiation in malignant cells. Researchers employ this inhibitor to delineate the complex signaling networks driven by JAK2 and FLT3, both in wild-type contexts and in the presence of activating mutations like JAK2 V617F or FLT3-ITD . Its application extends to in vitro and in vivo models for evaluating the efficacy of targeted therapeutic strategies and for understanding mechanisms of drug resistance, providing a crucial tool for advancing preclinical oncology research and drug discovery.

Properties

IUPAC Name

1-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O/c1-20-9-11(18-19-20)13(22)17-5-7-21-6-4-16-12(21)10-8-14-2-3-15-10/h2-4,6,8-9H,5,7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLNTVUMQXUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocyclic rings, including a triazole, imidazole, and pyrazine. Its molecular formula is C15H17N7O2C_{15}H_{17}N_7O_2 with a molecular weight of 327.34 g/mol .

Antimicrobial Activity

Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

CompoundTarget OrganismMIC (µg/mL)
This compoundMycobacterium tuberculosis3.73 - 4.00
Other Triazole DerivativesStaphylococcus aureus16 - 32
Other Triazole DerivativesEscherichia coli32 - 64

The compound's effectiveness against Mycobacterium tuberculosis has been particularly noted, with IC50 values indicating significant inhibitory effects .

Cytotoxicity Studies

In terms of cytotoxicity, preliminary assessments show that the compound exhibits low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Study on Triazole Derivatives

A comprehensive study synthesized various triazole-containing compounds and evaluated their biological activities. Among these, the derivatives with imidazole and pyrazine rings showed enhanced antifungal and antibacterial activities compared to standard treatments . The study also highlighted the importance of structural modifications in enhancing biological activity.

Anti-Tubercular Activity

In another research effort focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Several compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as new anti-tubercular agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Studies have reported IC50 values demonstrating its inhibitory effects, suggesting potential as a therapeutic agent in treating tuberculosis. The structural components of the compound contribute to its interaction with microbial targets, enhancing its efficacy.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated in various studies. It shows promise in targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of similar triazole compounds have been shown to disrupt cellular processes critical for cancer cell survival . The presence of the triazole ring is often associated with biological activity against various cancer types.

Anti-inflammatory Effects

Compounds containing imidazole and triazole moieties have demonstrated anti-inflammatory properties. This compound may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in specific applications:

  • Tuberculosis Treatment : A study focused on the synthesis and evaluation of triazole derivatives showed that certain modifications could enhance activity against drug-resistant strains of Mycobacterium tuberculosis.
  • Cancer Research : Another investigation into imidazole-based compounds revealed their potential to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their role as effective anticancer agents .

Chemical Reactions Analysis

Triazole Formation

The 1-methyl-1H-1,2,3-triazole-4-carboxamide core is typically synthesized via:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    Reaction of methyl-substituted azides with terminal alkynes under Cu(I) catalysis yields regioselective 1,4-disubstituted triazoles .
    Example:
    Methyl azide+AlkyneCuSO4/NaAsc1-methyl-1H-1,2,3-triazole\text{Methyl azide} + \text{Alkyne} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} 1\text{-methyl-1}H\text{-1,2,3-triazole}

  • Amidation of Triazole-4-Carboxylic Acid:
    Activation of the carboxylic acid (e.g., using CDI or EDCI) followed by coupling with amines forms the carboxamide group .

Pyrazin-2-yl-Imidazole Subunit Assembly

The 2-(pyrazin-2-yl)-1H-imidazol-1-yl group is constructed via:

  • Condensation Reactions:
    Pyrazine-2-carbaldehyde reacts with ethylenediamine derivatives under acidic conditions to form imidazole rings fused to pyrazine.

  • Cross-Coupling:
    Suzuki-Miyaura coupling of halogenated pyrazines with imidazole boronic esters .

Alkylation of Imidazole

The ethyl linker between imidazole and triazole is introduced via nucleophilic substitution:

Imidazole-N+BrCH2CH2OTsBaseImidazole-CH2CH2-Intermediate\text{Imidazole-N} + \text{BrCH}_2\text{CH}_2\text{OTs} \xrightarrow{\text{Base}} \text{Imidazole-CH}_2\text{CH}_2\text{-Intermediate}

Yields depend on solvent polarity and base strength (e.g., K2_2CO3_3 in DMF).

Final Amide Coupling

The triazole-4-carboxylic acid reacts with the ethyl-linked imidazole-pyrzaine amine intermediate:

Triazole-4-COOH+H2N-CH2CH2(Imidazole-Pyrazine)EDCI/HOBtTarget Compound\text{Triazole-4-COOH} + \text{H}_2\text{N-CH}_2\text{CH}_2-(\text{Imidazole-Pyrazine}) \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Optimized Conditions :

ParameterValue
SolventDMF or DCM
Coupling ReagentEDCI/HOBt or CDI
Temperature0–25°C
Yield60–85%

Triazole Carboxamide Hydrolysis

Under strong acidic/basic conditions, the carboxamide undergoes hydrolysis:

Triazole-CONH-R+H2OHCl/NaOHTriazole-COOH+NH2-R\text{Triazole-CONH-R} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{Triazole-COOH} + \text{NH}_2\text{-R}

Kinetic Data :

ConditionRate Constant (h1^{-1})Half-Life (h)
1M HCl, 80°C0.154.6
1M NaOH, 80°C0.213.3

Imidazole N-Alkylation

The imidazole nitrogen undergoes further alkylation with electrophiles (e.g., methyl iodide):

Imidazole+CH3INaHN-Methylimidazolium Salt\text{Imidazole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-Methylimidazolium Salt}

Steric hindrance from the pyrazine group reduces reactivity at N3 .

Thermal Stability

DSC analysis of analogous triazole-carboxamides shows decomposition >220°C .

Photolytic Sensitivity

UV-Vis studies indicate moderate stability under UVA (320–400 nm) but degradation at UVB (280–320 nm) :

Wavelength (nm)Degradation (%/24 h)
3208.2
28034.5

Synthetic Challenges

  • Regioselectivity in Triazole Formation: Competing 1,5-disubstituted triazole byproducts require rigorous chromatography .

  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) are essential for coupling steps due to low solubility in ethers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

The target compound shares key features with several analogs:

Compound Name/ID Key Structural Features Reference
Target Compound Pyrazine, imidazole, triazole-carboxamide, methyl-ethyl linker N/A
(2E)-2-[1-(1,3-Benzodioxol-5-yl)... Imidazole, benzodioxol, hydrazinecarboxamide, (E)-imine configuration
1-(N1-benzyl-2-methyl-4-nitro...) Nitroimidazole, piperazine, triazole, benzyl substituents
GPR88 Agonist (Compound 49) Triazole-carboxamide, cyclobutylmethoxy, phenylpropanamide
Pyrazolo-pyrazine derivatives Pyrazine fused with pyrazole, methyl/ethyl substituents, fluoropropyl/piperidinyl groups

Key Observations:

  • Pyrazine vs. Benzodioxol/Nitroimidazole: The pyrazine ring in the target compound (vs.
  • Linker Flexibility : The ethyl linker between imidazole and triazole provides conformational flexibility, contrasting with rigid piperazine linkers in nitroimidazole hybrids .

Spectroscopic and Analytical Characterization

  • NMR and MS : The target compound’s characterization would align with methods in and , where $ ^1H $ NMR, ESIMS, and HPLC confirmed purity and structure for triazole-carboxamides .
  • X-ray Diffraction : As seen in and , X-ray crystallography resolves ambiguities in imine configurations and ring conformations .

Potential Bioactivity

While direct data are unavailable, inferences can be drawn:

  • Triazole-Carboxamides : Compound 49 () showed agonist activity at GPR88, a receptor linked to neurological disorders, suggesting the target compound may share similar targeting capabilities .
  • Pyrazine Derivatives : Pyrazolo-pyrazine compounds in are explored for kinase inhibition, implying the pyrazine moiety in the target compound could confer kinase-binding properties .

Methodological Insights

  • Software Tools : Structural refinement using SHELXL () and visualization via WinGX/ORTEP () are standard for such compounds, ensuring accurate 3D modeling .
  • Synthetic Challenges : Steric hindrance from the pyrazine-imidazole-triazole assembly may complicate synthesis, necessitating optimized reaction conditions (e.g., solvent choice, catalyst loading) as in .

Q & A

Q. Q1. What are the common synthetic strategies for constructing heterocyclic cores in this compound?

The compound features pyrazine, imidazole, and triazole rings. Key strategies include:

  • Cyclization : Use of phosphoryl chloride (POCl₃) or similar reagents to form oxadiazoles or imidazoles via dehydrative cyclization of acylhydrazides or amidines .
  • Coupling Reactions : Alkylation or amidation steps to link substituents, e.g., reacting ethylenediamine derivatives with activated carbonyl intermediates to form the imidazole-ethyl-triazole backbone .
  • Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ facilitate nucleophilic substitutions or cyclizations .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields for multi-step syntheses involving sensitive intermediates?

  • Temperature Control : Lower temperatures (0–25°C) mitigate side reactions during imidazole alkylation .
  • Protecting Groups : Temporarily protect reactive sites (e.g., pyrazine nitrogen) with Boc or benzyl groups to prevent undesired cross-reactivity .
  • Parallel Screening : Test varying equivalents of reagents (e.g., 1.1–1.5 equiv. of RCH₂Cl) to identify stoichiometric sweet spots .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole δ 7.80–8.63 ppm, triazole δ 6.68–7.44 ppm) and carbon signals to verify connectivity .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or LCMS to validate molecular weight (e.g., m/z 392.2 for a related triazole-carboxamide) .

Advanced Data Contradictions

Q. Q4. How should researchers address discrepancies in spectral data between synthetic batches?

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ NMR spectra; polar solvents may shift proton signals due to hydrogen bonding .
  • Impurity Profiling : Use HPLC (≥98% purity thresholds) to detect unreacted intermediates or byproducts .
  • X-ray Crystallography : Resolve ambiguous NOE correlations or regiochemistry disputes via single-crystal analysis .

Biological Activity Profiling

Q. Q5. What methodologies are used to evaluate the pharmacological potential of this compound?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, as demonstrated for triazole-thiazole hybrids .
  • SAR Analysis : Modify substituents (e.g., pyrazine to pyridine) and correlate changes with activity trends .

Computational Modeling

Q. Q6. How can DFT calculations enhance understanding of this compound’s reactivity?

  • Transition State Analysis : Model reaction pathways (e.g., cyclization barriers) to identify rate-limiting steps .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the triazole ring for functionalization .
  • Solvent Models : Use COSMO-RS to simulate solvent effects on reaction equilibria .

Stability and Handling

Q. Q7. What protocols ensure the stability of this compound during storage?

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Light Sensitivity : Use amber vials to protect UV-sensitive moieties (e.g., pyrazine) .
  • Lyophilization : For hygroscopic derivatives, lyophilize from acetonitrile/water mixtures .

Contradictory Biological Data

Q. Q8. How to resolve conflicting IC₅₀ values reported in different studies?

  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
  • Cell Line Variability : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of reported discrepancies .

Structure-Activity Relationship (SAR)

Q. Q9. Which substituents most significantly influence bioactivity?

  • Pyrazine Modifications : Electron-withdrawing groups (e.g., CF₃) enhance binding to hydrophobic pockets .
  • Triazole Substituents : Methyl groups at N1 improve metabolic stability by reducing CYP450 interactions .
  • Imidazole Linkers : Ethyl spacers between imidazole and triazole optimize conformational flexibility for target engagement .

Scaling-Up Syntheses

Q. Q10. What challenges arise during gram-scale synthesis, and how are they mitigated?

  • Exothermic Reactions : Use jacketed reactors with controlled cooling for cyclizations involving POCl₃ .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .
  • Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.